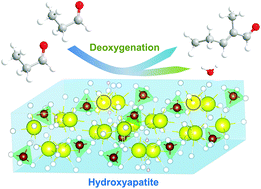Hydroxyapatite, an exceptional catalyst for the gas-phase deoxygenation of bio-oil by aldol condensation†
Green Chemistry Pub Date: 2014-09-02 DOI: 10.1039/C4GC01432D
Abstract
Hydroxyapatites with high surface concentrations of calcium exhibit outstanding activity, selectivity, and stability in the gas-phase condensation of propanal in comparison with well-established base catalysts. These abundant and low-cost materials can be attractively used for the deoxygenation of bio-oil, contributing to the sustainable manufacture of renewable second-generation bio-fuels.


Recommended Literature
- [1] Near-quantitative mineralization of two refractory triazines under hydrothermal-supercritical aqueous conditions assisted by ozone and UV/ozone
- [2] Synthesis of (1′RS,3′SR)- and (1′RS,3′RS)-5-ethyl-5-(3′-hydroxy-1′-methylbutyl)barbituric acid
- [3] LIX.—The nature of the alternating effect in carbon chains. Part XXXII. The directive influence of ψ-basic systems in aromatic substitution. Nitration of benzylidene-m-nitroaniline
- [4] Correction: Spironaphthoxazine switchable dyes for biological imaging
- [5] Silver-catalyzed direct C–H oxidative carbamoylation of quinolines with oxamic acids†
- [6] Synthesis of Al4C3 nanowalls viathermal evaporation and potential application in vacuum microelectronic devices as cold electron emitters
- [7] An apparent similarity between the mass spectral and thermal reactions of trans-pentafluorocinnamic acid. Synthesis of 5,6,7,8-tetrafluorocoumarin
- [8] Polar 2D hybrid perovskite crystals with intrinsic strong linear dichroism for polarization-sensitive and self-powered detection†
- [9] Optical thermometer based on the stability of a phosphorescent 6-bromo-2-naphthol/α-cyclodextrin2 ternary complex
- [10] How strong are hydrogen bonds in the peptide model?†

Journal Name:Green Chemistry
Research Products
-
CAS no.: 13577-19-0









